

Spectroscopic Profile of 2'-Bromoacetanilide: A Technical Guide

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Compound of Interest

Compound Name: 2'-Bromoacetanilide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2'-Bromoacetanilide** (N-(2-bromophenyl)acetamide), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

2'-Bromoacetanilide is a white crystalline solid with the chemical formula C_8H_8BrNO and a molecular weight of approximately 214.06 g/mol. Its structure consists of an acetamido group attached to a bromine-substituted benzene ring at the ortho position.

Chemical Structure:

Caption: Chemical structure of **2'-Bromoacetanilide**.

Spectroscopic Data

The following sections present the key spectroscopic data for **2'-Bromoacetanilide** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **2'-Bromoacetanilide** is characterized by signals from the aromatic protons, the amide proton, and the methyl protons.

Signal Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
Aromatic CH	7.10 - 7.60	Multiplet	-	4H
Amide NH	~8.0 (broad)	Singlet	-	1H
Methyl CH_3	2.20	Singlet	-	3H

Note: The chemical shift of the amide proton can vary depending on the solvent and concentration.

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Signal Assignment	Chemical Shift (δ) (ppm)
Carbonyl $\text{C}=\text{O}$	168.5
Aromatic C-N	136.0
Aromatic C-Br	114.0
Aromatic CH	122.0 - 132.0
Methyl CH_3	24.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3290	N-H Stretch	Amide
~3060	Aromatic C-H Stretch	Aromatic Ring
~1660	C=O Stretch (Amide I)	Amide
~1580, 1480	C=C Stretch	Aromatic Ring
~1530	N-H Bend (Amide II)	Amide
~750	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2'-Bromoacetanilide**, the presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

m/z	Assignment
213/215	[M] ⁺ (Molecular Ion)
171/173	[M - CH ₂ CO] ⁺
134	[M - Br - CO] ⁺
92	[C ₆ H ₆ N] ⁺
43	[CH ₃ CO] ⁺

Note: The two m/z values for bromine-containing fragments reflect the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **2'-Bromoacetanilide**.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh 5-10 mg of **2'-Bromoacetanilide** for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Cap the tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (General):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Temperature: 298 K.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **2'-Bromoacetanilide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet-forming die.

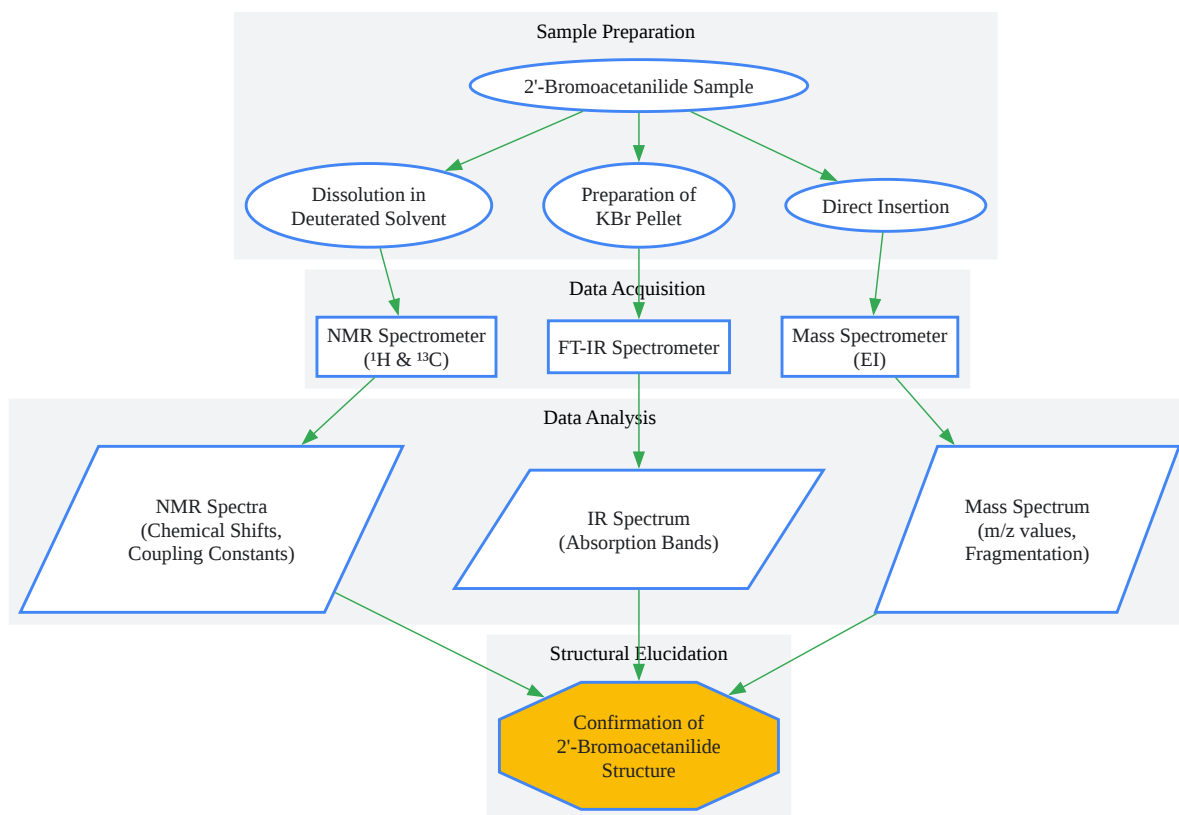
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization)

- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is vaporized by heating in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

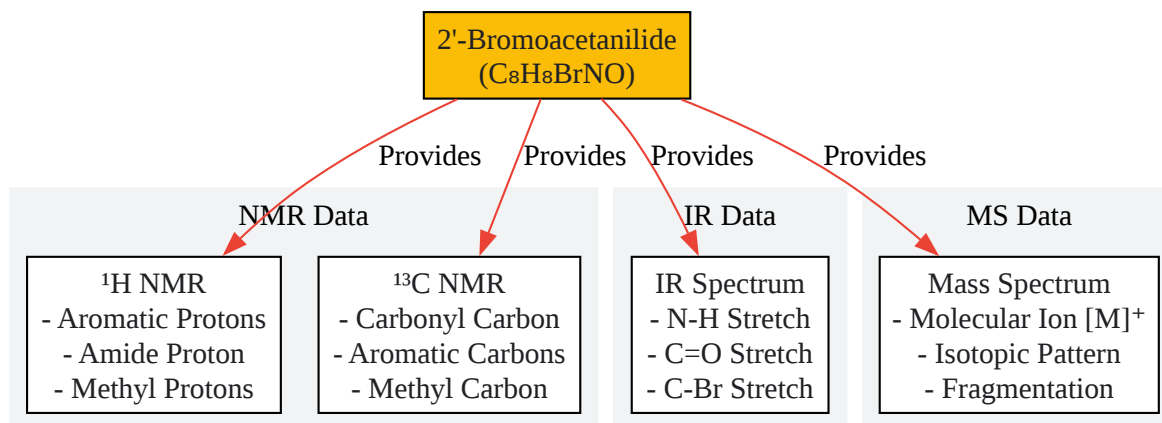
Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data obtained.



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Caption: General workflow for the spectroscopic analysis of **2'-Bromoacetanilide**.



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Caption: Relationship between **2'-Bromoacetanilide** and its spectroscopic data.

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